molecular formula C25H33N3O3S B255024 Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B255024
M. Wt: 455.6 g/mol
InChI Key: JAYBRSSNANUUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a benzothiophene derivative that has been synthesized through various methods and has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition results in increased levels of acetylcholine, which has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects:
Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. The compound has been shown to improve cognitive function and memory in animal studies. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its ability to inhibit specific enzymes and receptors in the body. This makes it a useful tool for studying the mechanisms of various diseases and developing new treatments. However, the compound may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the research and development of Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of the compound's potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to understand the compound's long-term effects and potential side effects.

Synthesis Methods

The synthesis of Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been achieved through different methods. One of the commonly used methods involves the reaction of 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with ethyl chloroformate in the presence of a base. The reaction results in the formation of Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Scientific Research Applications

Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.

properties

Product Name

Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Molecular Formula

C25H33N3O3S

Molecular Weight

455.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H33N3O3S/c1-3-31-25(30)23-20-10-9-18(2)15-21(20)32-24(23)26-22(29)17-28-13-11-27(12-14-28)16-19-7-5-4-6-8-19/h4-8,18H,3,9-17H2,1-2H3,(H,26,29)

InChI Key

JAYBRSSNANUUNH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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